Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: kanamycin A, the major component, and kanamycins B and C, the minor components.
C18H38N4O15S
Kanamycin acid sulfate
CAS No.: 64013-70-3
Cat. No.: VC20751898
Molecular Formula: C18H36N4O11.H2O4S
C18H38N4O15S
Molecular Weight: 582.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 64013-70-3 |
---|---|
Molecular Formula | C18H36N4O11.H2O4S C18H38N4O15S |
Molecular Weight | 582.6 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
Standard InChI | InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 |
Standard InChI Key | OOYGSFOGFJDDHP-KMCOLRRFSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Chemical Properties and Structure
Molecular Composition and Structure
Kanamycin acid sulfate possesses a complex molecular structure with specific stereochemical properties that contribute to its biological activity. The compound has an absolute stereochemistry with 15 defined stereocenters and no E/Z centers .
Property | Value |
---|---|
Molecular Formula | C18H36N4O11.2H2O4S |
Molecular Weight | 680.656 g/mol |
CAS Number | 25389-94-0 |
Stereochemistry | Absolute |
Defined Stereocenters | 15/15 |
Optical Activity | Unspecified |
Charge | 0 |
The structural complexity of kanamycin acid sulfate is further illustrated by its chemical identifiers. Its SMILES notation is OS(O)(=O)=O.OS(O)(=O)=O.[H][C@]3(O[C@H]1C@HCC@HC@@H[C@@H]1O)OC@HC@@HC@H[C@H]3O, while its InChIKey is OGTKIXVMLDAMNU-KNQICTBBSA-N . These identifiers provide a precise representation of the molecule's structure for database cross-referencing and chemical informatics.
Physical Properties
Kanamycin acid sulfate appears as a white or almost white powder and demonstrates specific solubility characteristics that affect its pharmaceutical applications . The compound is freely soluble in water but practically insoluble in organic solvents such as acetone and ethanol . This solubility profile influences its formulation strategies and administration routes in clinical settings.
Physical Property | Characteristic |
---|---|
Appearance | White or almost white powder |
Solubility | Freely soluble in water; practically insoluble in acetone and ethanol |
Storage Condition | Room temperature in tightly closed container |
Stability | Hygroscopic (tends to absorb moisture from air) |
Activity in Solution | Most active in alkaline solutions |
Production and Formulation
Biosynthetic Origin
Kanamycin acid sulfate is produced through fermentation processes utilizing Streptomyces kanamyceticus . This soil-dwelling microorganism naturally synthesizes kanamycin as a secondary metabolite, which is then extracted and purified for commercial and research applications . The original isolation of kanamycin was a significant achievement in natural product chemistry and pharmaceutical development .
Manufacturing Process
The production of kanamycin acid sulfate involves a specific chemical modification process. It is prepared by adding sulfuric acid to a solution of kanamycin monosulfate or kanamycin and subsequently drying the resultant solution using a suitable method . This process results in a higher sulfate content compared to the monosulfate form, which is why it is sometimes referred to as "kanamycin bisulfate" . The manufacturing process must adhere to strict quality control measures to ensure potency and purity of the final product.
Mechanism of Action
Molecular Target
Kanamycin acid sulfate exerts its antibacterial effects primarily by binding to the 30S subunit of bacterial ribosomes . This interaction occurs at specific sites on the ribosomal RNA, disrupting the normal process of protein synthesis in susceptible bacteria . The binding affinity and specificity of kanamycin acid sulfate for bacterial ribosomes over eukaryotic ribosomes accounts for its selective toxicity toward bacterial cells.
Inhibition of Protein Synthesis
Upon binding to the 30S ribosomal subunit, kanamycin acid sulfate interferes with the translation of messenger RNA (mRNA) . This interruption prevents the proper formation of initiation complexes and causes misreading of the genetic code during translation . The cumulative effect is a significant reduction in bacterial protein synthesis, leading to growth inhibition and eventually cell death in susceptible organisms. This mechanism is particularly effective against actively dividing bacterial cells.
Antimicrobial Activity Spectrum
Gram-Positive Bacteria
Kanamycin acid sulfate demonstrates significant activity against several gram-positive bacterial species, most notably Staphylococcus aureus and Staphylococcus epidermidis . These pathogens are clinically relevant in various infection contexts, including skin infections, pneumonia, and bacteremia. The susceptibility patterns can vary among different strains, particularly with the emergence of resistant variants.
Gram-Negative Bacteria
The antimicrobial spectrum of kanamycin acid sulfate extends to numerous gram-negative bacterial species . This broad-spectrum activity encompasses both environmental and clinical isolates, making the compound valuable for various applications. The table below summarizes the activity spectrum against key bacterial groups:
Bacterial Group | Activity Level | Notable Examples |
---|---|---|
Gram-positive cocci | High | Staphylococcus aureus, Staphylococcus epidermidis |
Gram-negative enteric bacteria | High | Escherichia coli, Klebsiella pneumoniae |
Non-fermenting gram-negatives | Variable | Pseudomonas aeruginosa (variable susceptibility) |
Mycobacteria | Moderate | Some strains of Mycobacterium tuberculosis |
Mycoplasma | High | Various Mycoplasma species in cell culture |
Mycobacterial Activity
Certain strains of Mycobacterium, including Mycobacterium tuberculosis, show sensitivity to kanamycin acid sulfate . This activity has led to its use as a second-line anti-tuberculosis drug, particularly in cases where first-line agents have failed or resistance has developed . Research studies have compared the bactericidal activities of kanamycin with other aminoglycosides like streptomycin, amikacin, and capreomycin against Mycobacterium avium and M. tuberculosis, establishing its efficacy profile in this context .
Research Applications
Molecular Biology and Genetic Engineering
One of the most widespread applications of kanamycin acid sulfate in research settings is as a selective agent in molecular biology . It serves as a resistance marker to grow plasmids of interest in competent bacterial cells . The kanMX marker and other kanamycin resistance genes are commonly incorporated into expression vectors, enabling researchers to select and propagate only those cells that have successfully taken up the desired genetic material .
Bioprocessing Applications
Kanamycin acid sulfate has been specifically optimized for bioprocessing applications, including biofuel production . In these contexts, it serves as a selective agent that prevents contamination by unwanted microorganisms while allowing the growth of engineered strains that contain kanamycin resistance genes . This selective pressure maintains the purity and productivity of industrial bioprocesses.
Cell Culture Systems
In cell culture systems, kanamycin acid sulfate is valued for its ability to inhibit the growth of mycoplasmas and other bacterial contaminants . This property is crucial for maintaining sterile conditions in mammalian, fungal, or bacterial cell cultures used in various research applications . By preventing microbial contamination, kanamycin acid sulfate helps ensure the reliability and reproducibility of experimental results.
Therapeutic Applications
Tuberculosis Treatment
Kanamycin acid sulfate serves as a second-line anti-tuberculosis drug, particularly valuable in cases where first-line treatments have failed or resistance has developed . Its activity against Mycobacterium tuberculosis has been documented in multiple studies, establishing its role in combination therapy regimens for multidrug-resistant tuberculosis (MDR-TB) . The effectiveness of kanamycin in this context has been evaluated using various susceptibility testing methods, including the Mycobacterium Growth Indicator Tube and colorimetric assays .
Other Clinical Applications
Beyond tuberculosis treatment, kanamycin acid sulfate has been investigated for other potential therapeutic applications, including:
-
Treatment of infections caused by susceptible gram-negative bacteria
-
Topical applications for localized infections
-
Potential activity against HIV-1, specifically in inhibiting the HIV-1 rev-RRE complex formation
Toxicity and Side Effects
Ototoxicity
One of the most significant adverse effects associated with kanamycin acid sulfate is ototoxicity—damage to the auditory and vestibular systems leading to hearing loss and balance disorders . Multiple research studies have documented this effect, with particular attention to the underlying mechanisms and potential protective interventions . Several studies have investigated the relationship between mitochondrial DNA deletions and sensitivity to aminoglycoside-induced hearing loss, suggesting genetic factors may influence susceptibility .
Nephrotoxicity
Kanamycin acid sulfate can cause nephrotoxicity (kidney damage), as documented in several biochemical studies . This adverse effect may be exacerbated when kanamycin is administered in combination with other nephrotoxic agents . The mechanisms of kanamycin-induced nephrotoxicity involve multiple pathways, including oxidative stress, mitochondrial dysfunction, and alterations in renal tubular transport processes.
Toxicity Studies
Research on kanamycin toxicity has yielded valuable insights into both the mechanisms of damage and potential protective strategies, as summarized in the table below:
Study Focus | Key Findings | Publication Year |
---|---|---|
Nephrotoxicity with sodium alginate | Investigated combined effects | 1970 |
Biochemical mechanisms of nephrotoxicity | Elucidated metabolic pathways | 1971 |
Ototoxicity evaluation | Comparative animal studies | 1975 |
Auditory impairment in offspring | Transgenerational effects | 1982 |
mtDNA deletion and hearing loss sensitivity | Genetic susceptibility factors | 2000-2004 |
Protective effect of copper/zinc-superoxide dismutase | Prevention of hearing loss | 2001 |
Tanshinone preparations as protective agents | Reduction of free radical formation | 2003 |
Rac/Rho pathway in actin depolymerization | Cellular mechanism of damage | 2006 |
Cochlear repair with stem cells | Potential therapeutic approach | 2008 |
Pharmacokinetics
Age-Dependent Differences
Interestingly, there are significant age-dependent differences in the pharmacokinetics of kanamycin acid sulfate. Higher levels of the drug are achieved in the cerebrospinal fluid (CSF) of newborns compared to adults . This differential penetration has implications for both therapeutic applications and toxicity concerns in neonatal populations, requiring careful dosing adjustments and monitoring in this vulnerable group.
Current Research and Future Perspectives
Emerging Applications
Recent research has explored novel applications of kanamycin acid sulfate beyond its traditional uses. These include potential roles in:
-
Development of experimental models for hearing loss research
-
Selective pressure in synthetic biology applications
-
Combination with novel protective agents to mitigate toxicity
Resistance Mechanisms
The emergence of resistance to kanamycin acid sulfate presents ongoing challenges for both research and clinical applications. Studies examining mutant prevention concentration have provided insights into antibiotic potency against clinical isolates of Mycobacterium tuberculosis . Understanding these resistance mechanisms is crucial for developing strategies to overcome or circumvent antimicrobial resistance.
Regenerative Medicine
An intriguing area of current research involves the use of kanamycin-induced hearing loss models for regenerative medicine studies. Research has demonstrated potential for cochlear repair through transplantation of human cord blood CD133+ cells to experimental models made deaf with kanamycin and noise exposure . These studies suggest promising avenues for addressing aminoglycoside-induced ototoxicity through stem cell approaches.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume